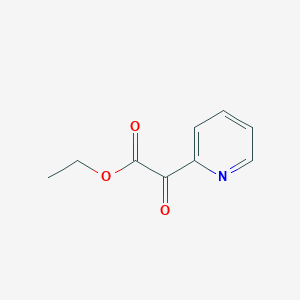

Ethyl 2-oxo-2-(pyridin-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-oxo-2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)8(11)7-5-3-4-6-10-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDSWUCVBZVOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433728 | |

| Record name | ETHYL 2-PYRIDINEGLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55104-63-7 | |

| Record name | ETHYL 2-PYRIDINEGLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-oxo-2-(pyridin-2-yl)acetate, a valuable building block in medicinal chemistry and drug development. This document outlines the core synthesis mechanism, provides detailed experimental protocols, and presents quantitative data for the key reaction steps.

Core Synthesis Mechanism: Grignard Reaction with Diethyl Oxalate

The most direct and widely applicable method for the synthesis of ethyl 2-oxo-2-(pyridin-2-yl)acetate is the nucleophilic addition of a 2-pyridyl Grignard reagent to diethyl oxalate. This reaction proceeds in two key stages:

-

Formation of the Grignard Reagent: 2-Bromopyridine is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2-pyridylmagnesium bromide. This organometallic intermediate is a potent nucleophile.

-

Acylation with Diethyl Oxalate: The 2-pyridylmagnesium bromide then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to yield the desired α-keto ester, ethyl 2-oxo-2-(pyridin-2-yl)acetate.

A critical aspect of this synthesis is controlling the reaction conditions to prevent a common side reaction: the addition of a second equivalent of the Grignard reagent to the ketone moiety of the product, which would lead to the formation of a tertiary alcohol.[1][2] This is typically achieved by using an excess of diethyl oxalate and maintaining a low reaction temperature.[1][3]

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of α-keto esters via the Grignard reaction with diethyl oxalate, based on analogous reactions reported in the literature.[3][4]

| Reactant (Grignard) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Propylmagnesium chloride | Diethyl oxalate | Ether | < -75 | 1.5 | 92 | [3] |

| Isobutylmagnesium chloride | Diethyl oxalate | Ether | < -60 | 1.5 | 98 | [3] |

| Phenylmagnesium bromide | Diethyl oxalate | THF | - | - | 61 | [4] |

| Benzylmagnesium chloride | Diethyl oxalate | THF | - | - | 55 | [4] |

Experimental Protocols

Preparation of 2-Pyridylmagnesium Bromide (Grignard Reagent)

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (optional, as an activator)

Procedure:

-

All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Dissolve 2-bromopyridine in anhydrous THF and add it to the dropping funnel.

-

Add a small amount of the 2-bromopyridine solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of 2-pyridylmagnesium bromide should be a dark, cloudy mixture.

Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate

Materials:

-

2-Pyridylmagnesium bromide solution in THF (prepared as above)

-

Diethyl oxalate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve diethyl oxalate (1.5 to 2 molar equivalents relative to the Grignard reagent) in anhydrous THF.

-

Cool the diethyl oxalate solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared 2-pyridylmagnesium bromide solution dropwise to the cooled diethyl oxalate solution via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.[3]

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 2-oxo-2-(pyridin-2-yl)acetate by vacuum distillation or column chromatography on silica gel.

Visualizations

Caption: Synthesis mechanism of ethyl 2-oxo-2-(pyridin-2-yl)acetate.

Caption: Experimental workflow for the synthesis.

References

Spectroscopic Profile of Ethyl 2-oxo-2-(pyridin-2-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for Ethyl 2-oxo-2-(pyridin-2-yl)acetate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide combines general experimental protocols with predicted and analogous spectral information to serve as a reference for researchers.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for Ethyl 2-oxo-2-(pyridin-2-yl)acetate based on typical values for similar structures and general principles of spectroscopy. It is important to note that actual experimental values may vary depending on the specific conditions used for analysis.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | Doublet | 1H | H6 (proton on pyridine ring adjacent to N) |

| ~8.1 | Triplet of doublets | 1H | H4 (proton on pyridine ring) |

| ~7.9 | Doublet | 1H | H3 (proton on pyridine ring) |

| ~7.5 | Triplet | 1H | H5 (proton on pyridine ring) |

| 4.45 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.40 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~192 | C =O (keto) |

| ~163 | C =O (ester) |

| ~152 | C 2 (pyridine ring) |

| ~149 | C 6 (pyridine ring) |

| ~137 | C 4 (pyridine ring) |

| ~128 | C 5 (pyridine ring) |

| ~122 | C 3 (pyridine ring) |

| ~62 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

Table 3: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (keto) |

| ~1580, 1470, 1430 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: MS (Mass Spectrometry) Data

| m/z | Interpretation |

| 179 | [M]⁺ (Molecular ion) |

| 151 | [M - CO]⁺ |

| 134 | [M - OEt]⁺ |

| 106 | [M - COOEt]⁺ |

| 78 | [Pyridine]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-oxo-2-(pyridin-2-yl)acetate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the compound in a volatile solvent (e.g., chloroform or dichloromethane).

-

Analysis: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound. Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using a direct infusion or a chromatographic method (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate charged molecules.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like Ethyl 2-oxo-2-(pyridin-2-yl)acetate.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to Ethyl 2-oxo-2-(pyridin-2-yl)acetate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxo-2-(pyridin-2-yl)acetate, and its closely related analogue Ethyl oxo(pyridin-2-ylamino)acetate, are pivotal chemical intermediates, particularly recognized for their role in the synthesis of advanced pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical properties and reactivity of Ethyl 2-oxo-2-(pyridin-2-yl)acetate, with a primary focus on Ethyl oxo(pyridin-2-ylamino)acetate (CAS 41374-72-5) due to the greater availability of scientific data for this derivative, which is a key intermediate in the production of the anticoagulant medication Edoxaban.[1] This document is intended to serve as a crucial resource for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.

Chemical Identity and Physical Properties

A critical distinction must be made between two structurally similar compounds often associated with this nomenclature:

-

Ethyl 2-oxo-2-(pyridin-2-yl)acetate (CAS 55104-63-7)

-

Ethyl oxo(pyridin-2-ylamino)acetate (CAS 41374-72-5)

While the user request specified the former, the preponderance of available scientific literature, particularly in the context of pharmaceutical synthesis, pertains to the latter. This guide will primarily focus on Ethyl oxo(pyridin-2-ylamino)acetate , while also providing available data for Ethyl 2-oxo-2-(pyridin-2-yl)acetate .

Table 1: Physicochemical Properties

| Property | Ethyl oxo(pyridin-2-ylamino)acetate | Ethyl 2-oxo-2-(pyridin-2-yl)acetate |

| CAS Number | 41374-72-5[1] | 55104-63-7 |

| Molecular Formula | C₉H₁₀N₂O₃[1] | C₉H₉NO₃ |

| Molecular Weight | 194.19 g/mol [1] | 179.17 g/mol |

| Appearance | Not definitively reported in searches | Not definitively reported in searches |

| Melting Point | Not definitively reported in searches | Not definitively reported in searches |

| Boiling Point | Not definitively reported in searches | Not definitively reported in searches |

| Solubility | Moisture sensitive[2] | Not definitively reported in searches |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), aromatic protons of the pyridine ring (in the 7.0-8.5 ppm region), and an NH proton signal.

-

¹³C NMR: Resonances for the carbonyl carbons of the ester and keto groups (typically in the 160-190 ppm range), signals for the aromatic carbons of the pyridine ring, and peaks for the ethyl group carbons.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching of the ester and ketone, C=N and C=C stretching of the pyridine ring, and C-O stretching of the ester.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the ethoxy group and other fragments.

Reactivity and Chemical Transformations

Ethyl oxo(pyridin-2-ylamino)acetate possesses a versatile chemical scaffold with several reactive sites, making it a valuable precursor in organic synthesis.[1]

Synthesis

The primary route for the synthesis of Ethyl oxo(pyridin-2-ylamino)acetate is through a condensation reaction .[1] This typically involves the reaction of 2-aminopyridine with a derivative of ethyl oxoacetate, such as diethyl oxalate or ethyl oxalyl chloride.[1]

Diagram 1: Synthesis of Ethyl oxo(pyridin-2-ylamino)acetate

Caption: Synthesis via condensation reaction.

Key Reactions

-

Hydrolysis: The ester group in Ethyl oxo(pyridin-2-ylamino)acetate is susceptible to hydrolysis under both acidic and basic conditions, yielding oxo(pyridin-2-ylamino)acetic acid.[1]

Diagram 2: Hydrolysis of Ethyl oxo(pyridin-2-ylamino)acetate

Caption: Hydrolysis of the ester group.

-

Hydrazinolysis: The compound readily reacts with hydrazine hydrate to form the corresponding hydrazide, 2-oxo-2-(pyridin-2-ylamino)acetohydrazide.[1] This hydrazide can then serve as a precursor for the synthesis of various heterocyclic systems.

Diagram 3: Reaction with Hydrazine

Caption: Formation of the corresponding hydrazide.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of Ethyl oxo(pyridin-2-ylamino)acetate are not explicitly available in the public domain as standalone procedures. However, based on general principles of organic synthesis and information regarding analogous reactions, the following methodologies can be inferred.

Synthesis of Ethyl oxo(pyridin-2-ylamino)acetate

Method: Condensation of 2-aminopyridine with diethyl oxalate.

Procedure:

-

To a solution of 2-aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of diethyl oxalate.

-

The reaction mixture is heated to reflux for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield Ethyl oxo(pyridin-2-ylamino)acetate.

Note: The use of a base, such as sodium hydroxide, may be employed to facilitate the reaction.[1]

Hydrolysis of Ethyl oxo(pyridin-2-ylamino)acetate

Method: Acid-catalyzed hydrolysis.

Procedure:

-

Dissolve Ethyl oxo(pyridin-2-ylamino)acetate in an aqueous acidic solution (e.g., dilute hydrochloric acid).

-

Heat the mixture to reflux for a period sufficient to ensure complete hydrolysis, monitoring by TLC.

-

After cooling, the product, oxo(pyridin-2-ylamino)acetic acid, may precipitate out of the solution.

-

The solid product is collected by filtration, washed with cold water, and dried.

Reaction with Hydrazine Hydrate

Method: Hydrazinolysis.

Procedure:

-

Dissolve Ethyl oxo(pyridin-2-ylamino)acetate in a suitable solvent, such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

The product, 2-oxo-2-(pyridin-2-ylamino)acetohydrazide, may precipitate from the reaction mixture upon cooling.

-

The solid is collected by filtration, washed with a cold solvent, and dried.

Applications in Drug Development

The primary application of Ethyl oxo(pyridin-2-ylamino)acetate is as a key building block in the synthesis of the novel oral anticoagulant, Edoxaban.[1] Its structural features, including the pyridine ring, amide linkage, and α-ketoester moiety, make it a versatile synthon for the construction of complex heterocyclic molecules with potential biological activity.[1]

Safety and Handling

Specific safety data for Ethyl oxo(pyridin-2-ylamino)acetate is not widely available. However, as with any chemical reagent, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is noted to be moisture-sensitive, so storage in a dry environment is recommended.[2]

Conclusion

Ethyl 2-oxo-2-(pyridin-2-yl)acetate, and more specifically its amino derivative, Ethyl oxo(pyridin-2-ylamino)acetate, are important intermediates in modern pharmaceutical synthesis. A thorough understanding of their chemical properties and reactivity is essential for their effective utilization in the development of new therapeutic agents. While there are gaps in the publicly available quantitative data for these compounds, this guide provides a foundational understanding based on existing literature and chemical principles. Further research into the specific physical and spectral properties of these molecules would be of significant value to the scientific community.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 2-oxo-2-(pyridin-2-yl)acetate, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are based on established chemical principles and literature precedents for analogous transformations.

Core Synthetic Strategies and Starting Materials

The synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate can be approached through several strategic disconnections. The most prominent and chemically sound methods involve:

-

Crossed Claisen Condensation: Utilizing a pyridine-based ester with an α-hydrogen, which acts as the nucleophile, and diethyl oxalate as the electrophilic partner.

-

Oxidation of an Acetylpyridine Derivative: The direct oxidation of the methyl group of 2-acetylpyridine to the corresponding α-keto ester.

-

Organometallic Addition to an Oxalate: The reaction of a 2-pyridyl organometallic reagent, such as a Grignard or organolithium species, with a derivative of oxalic acid.

This guide will focus on the most practical and well-documented of these approaches, providing detailed experimental protocols and comparative data.

Method 1: Crossed Claisen Condensation of Ethyl Picolinate with Diethyl Oxalate

The crossed Claisen condensation is a powerful C-C bond-forming reaction for the synthesis of β-keto esters. In this approach, the enolate of ethyl picolinate (the ethyl ester of picolinic acid) attacks diethyl oxalate. Since diethyl oxalate lacks α-hydrogens, it cannot self-condense, which simplifies the product mixture. A strong base is required to generate the enolate of ethyl picolinate.

Starting Materials:

-

Ethyl Picolinate

-

Diethyl Oxalate

-

A strong, non-nucleophilic base (e.g., Sodium ethoxide, Sodium hydride)

-

Anhydrous solvent (e.g., Ethanol, Tetrahydrofuran)

Experimental Protocol:

-

Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, a suspension of sodium hydride in anhydrous THF can be used.

-

Enolate Formation: Cool the base solution/suspension to 0 °C in an ice bath. To this, add a solution of ethyl picolinate (1.0 equivalent) in the anhydrous solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Condensation: After the addition of ethyl picolinate is complete, add a solution of diethyl oxalate (1.2 equivalents) in the anhydrous solvent dropwise over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition of diethyl oxalate, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure Ethyl 2-oxo-2-(pyridin-2-yl)acetate.

Quantitative Data for Analogous Claisen Condensations:

| Starting Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl Propionate | NaOEt | Ethanol | 25-80 | 2-6 | 60-70 |

| Ethyl Acetate | Na | Toluene | Reflux | 12 | ~75 |

| 2,6-Dicarbethoxypyridine | Na | Toluene | 80 | 5 | >80 |

Note: The data in this table is for analogous reactions and serves as a guideline for expected conditions and yields.

Logical Workflow for Claisen Condensation:

Caption: Workflow for the Claisen Condensation Synthesis.

Method 2: Oxidation of 2-Acetylpyridine with Selenium Dioxide

The Riley oxidation provides a direct method for the conversion of a methylene group adjacent to a carbonyl to a new carbonyl group. In this case, 2-acetylpyridine can be oxidized using selenium dioxide to afford the desired α-keto ester. The reaction is typically performed in a suitable solvent, and the presence of an alcohol (ethanol in this case) allows for the direct formation of the ethyl ester.

Starting Materials:

-

2-Acetylpyridine

-

Selenium Dioxide (SeO₂)

-

Solvent (e.g., Dioxane, Ethanol)

-

Water

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve selenium dioxide (1.1 equivalents) in a mixture of dioxane and a small amount of water by gentle heating (50-60 °C).

-

Addition of Substrate: To the clear solution of selenium dioxide, add 2-acetylpyridine (1.0 equivalent).

-

Oxidation: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated selenium.

-

Esterification and Isolation: If the reaction is not performed in ethanol, the resulting glyoxal can be esterified by dissolving it in anhydrous ethanol and bubbling dry HCl gas through the solution, followed by refluxing. Concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data for Analogous Riley Oxidations:

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetophenone | Dioxane/Water | Reflux | 4 | 69-72 |

| Propiophenone | Ethanol | Reflux | 6 | ~65 |

| Cyclohexyl methyl ketone | Acetic Acid | 110 | 5 | ~70 |

Note: This data is for analogous oxidations and provides an estimate for the synthesis of the target molecule.

Reaction Pathway for Riley Oxidation:

Caption: Synthetic Pathway for the Riley Oxidation.

Method 3: Grignard Reaction with Diethyl Oxalate

This method involves the formation of a 2-pyridyl Grignard reagent from a 2-halopyridine, which then acts as a nucleophile, attacking diethyl oxalate to form the desired α-keto ester.

Starting Materials:

-

2-Bromopyridine or 2-Chloropyridine

-

Magnesium turnings

-

Anhydrous solvent (e.g., Tetrahydrofuran, Diethyl ether)

-

Diethyl oxalate

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction. Add a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours until the magnesium is consumed.

-

Reaction with Diethyl Oxalate: In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.2 equivalents) in anhydrous THF and cool it to -78 °C. Slowly add the freshly prepared Grignard reagent to the diethyl oxalate solution via cannula, maintaining the temperature at -78 °C.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.

Quantitative Data for Analogous Grignard Reactions:

| Aryl Halide | Oxalate Derivative | Temperature (°C) | Time (h) | Yield (%) |

| Bromobenzene | Diethyl Oxalate | -78 to RT | 12 | 70-80 |

| 3-Bromotoluene | Diethyl Oxalate | -78 to RT | 12 | ~75 |

| 4-Chloropyridine | Diethyl Oxalate | -78 to RT | 12 | ~60 |

Note: This data is for analogous reactions and should be considered as a guideline.

Grignard Reaction Workflow:

Caption: Workflow for the Grignard Reaction Synthesis.

Disclaimer: The experimental protocols provided are based on established chemical literature for similar transformations and should be adapted and optimized for specific laboratory conditions. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

In-Depth Technical Guide: Physicochemical and Biological Characterization of Ethyl 2-oxo-2-(pyridin-2-yl)acetate (CAS 55104-63-7)

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a summary of the known physical and chemical properties of Ethyl 2-oxo-2-(pyridin-2-yl)acetate (CAS 55104-63-7). Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of its key physicochemical characteristics. Furthermore, based on the biological activities of structurally related compounds, potential therapeutic applications and associated signaling pathways are discussed, along with protocols for their investigation.

Core Physicochemical Properties

Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a chemical compound with the molecular formula C9H9NO3.[1] It is identified as a moisture-sensitive liquid.[1] While specific quantitative data is limited in publicly accessible literature, the following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 55104-63-7 | [1] |

| Molecular Formula | C9H9NO3 | [1] |

| Molecular Weight | 179.175 g/mol | [1] |

| Appearance | Liquid | General Observation |

| Purity | ≥97% | [1] |

| Shelf Life | 1095 days | [1] |

| Sensitivity | Moisture sensitive | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for key experiments to determine the physical and chemical properties of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small liquid sample.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. At this temperature, a rapid stream of bubbles will emerge from a capillary tube submerged in the liquid.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., Mel-Temp)

-

Thermometer

-

Small test tube or sample vial

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

Add a small amount (approximately 0.5 mL) of Ethyl 2-oxo-2-(pyridin-2-yl)acetate to the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. As the temperature rises, air trapped in the capillary tube will expand and slowly exit.

-

The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Record the temperature. For accuracy, allow the apparatus to cool until the bubbling ceases and the liquid just begins to enter the capillary tube; this temperature should be very close to the boiling point.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a small glass flask of known volume)

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water and place it in a temperature-controlled water bath (e.g., at 20°C) until it reaches thermal equilibrium.

-

Remove any excess water from the top and dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record the mass.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with Ethyl 2-oxo-2-(pyridin-2-yl)acetate and repeat the temperature equilibration and weighing steps.

-

Calculate the density using the following formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass of the water and the known density of water at that temperature.

Potential Biological Activity and Investigatory Protocols

While no specific biological data for CAS 55104-63-7 has been found, structurally similar "2-oxo-pyridine" and "ethyl 2-(2-pyridylacetate)" derivatives have shown potential as antimicrobial and anticancer agents. Some of these related compounds have been observed to exert anti-proliferative effects and inhibit key signaling kinases such as EGFR and VEGFR-2.

Proposed Signaling Pathway for Anticancer Activity

Based on the activity of related compounds, a potential mechanism of action for Ethyl 2-oxo-2-(pyridin-2-yl)acetate could involve the inhibition of receptor tyrosine kinases, leading to the induction of apoptosis in cancer cells.

Caption: Proposed mechanism of anticancer activity for Ethyl 2-oxo-2-(pyridin-2-yl)acetate.

Experimental Workflow for Biological Characterization

The following diagram outlines a logical workflow for the initial biological characterization of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.

Caption: Logical workflow for the biological characterization of the target compound.

Protocol for In Vitro Antimicrobial Activity Assay (Broth Microdilution)

Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism in a liquid medium.

Apparatus and Materials:

-

96-well microtiter plates

-

Multichannel pipette

-

Incubator

-

Spectrophotometer or plate reader

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Compound stock solution (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic)

-

Negative control (broth and solvent)

Procedure:

-

Prepare a serial two-fold dilution of Ethyl 2-oxo-2-(pyridin-2-yl)acetate in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive and negative control wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits microbial growth.

Protocol for Kinase Inhibition Assay (e.g., EGFR/VEGFR-2)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the phosphorylation of a substrate.

Apparatus and Materials:

-

Recombinant human EGFR or VEGFR-2 kinase

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer

-

Compound stock solution

-

Detection reagent (e.g., ADP-Glo™, HTRF®)

-

384-well white microplates

-

Luminometer or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Ethyl 2-oxo-2-(pyridin-2-yl)acetate in the assay buffer.

-

In the wells of a microplate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence signal.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Protocol for Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of the viability dye Propidium Iodide (PI).

Apparatus and Materials:

-

Flow cytometer

-

Cancer cell line of interest

-

Cell culture reagents

-

Ethyl 2-oxo-2-(pyridin-2-yl)acetate

-

Annexin V-FITC and Propidium Iodide staining kit

-

Binding buffer

Procedure:

-

Culture the cancer cells and treat them with various concentrations of Ethyl 2-oxo-2-(pyridin-2-yl)acetate for a specified time.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) will be distinguished based on their fluorescence signals.

Disclaimer: The biological activities and signaling pathways described herein are putative and based on the analysis of structurally related compounds. The provided experimental protocols are generalized and may require optimization for the specific compound and experimental conditions.

References

Stability and Storage of Pyridyl Alpha-Keto Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for pyridyl alpha-keto esters. This class of compounds holds significant interest as versatile intermediates in medicinal chemistry and drug development. Understanding their stability profile is critical for ensuring the integrity, purity, and reproducibility of experimental results and for the development of stable pharmaceutical formulations.

Executive Summary

Pyridyl alpha-keto esters are generally stable compounds when stored under appropriate conditions.[1] However, their unique chemical structure, featuring a pyridine ring, an alpha-keto group, and an ester functionality, makes them susceptible to degradation under specific environmental stresses. The primary degradation pathways include hydrolysis, photodegradation, and acid- or base-catalyzed decomposition. This guide outlines the key stability concerns, provides recommended storage conditions, and details experimental protocols for assessing the stability of these valuable synthetic intermediates.

Chemical Structure and Inherent Stability

The general structure of a pyridyl alpha-keto ester is characterized by a pyridine ring attached to an alpha-keto ester moiety. This combination of functional groups confers a specific reactivity profile. While generally considered stable for transport and handling, the electrophilic nature of the alpha-keto carbonyl group can render the adjacent ester linkage susceptible to nucleophilic attack, particularly hydrolysis.[2]

Key Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][4] Based on the structure of pyridyl alpha-keto esters, the following degradation pathways are of primary concern:

-

Hydrolysis: The ester linkage is prone to hydrolysis, which can be catalyzed by acidic or basic conditions, or even occur spontaneously in aqueous solutions.[2] The proximity of the electron-withdrawing keto and pyridyl groups can influence the rate of hydrolysis.

-

Photodegradation: Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to light. The pyridine ring, in conjunction with the carbonyl chromophore, may absorb UV or visible light, leading to photochemical reactions and the formation of degradation products.

-

Thermal Degradation: Elevated temperatures can accelerate the rate of decomposition. While generally stable at ambient temperatures, prolonged exposure to high heat may lead to the formation of impurities.

-

Oxidative Degradation: The presence of oxidizing agents, such as peroxides, could potentially lead to degradation, although the pyridine ring itself is relatively resistant to oxidation.

Recommended Storage Conditions

To ensure the long-term stability and purity of pyridyl alpha-keto esters, the following storage conditions are recommended. These are general recommendations and may need to be optimized for specific derivatives.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential hydrolytic and thermal degradation. |

| Light | Protect from light | To prevent photodegradation. Use of amber vials or storage in the dark is advised. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent potential oxidative degradation, especially for long-term storage. |

| Moisture | Store in a desiccated environment | To minimize hydrolysis. Use of a desiccator is recommended. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of pyridyl alpha-keto esters should involve forced degradation studies followed by analysis using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways. The following conditions are recommended based on ICH guidelines.

Table 1: Illustrative Conditions for Forced Degradation Studies

| Stress Condition | Illustrative Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before analysis. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize before analysis. |

| Oxidative Stress | Treat the compound with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Stress | Store the solid compound at 70 °C for 48 hours. |

| Photostability | Expose the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is generally suitable for pyridyl alpha-keto esters due to their chromophores.

Table 2: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for a generic pyridyl alpha-keto ester.

Caption: Primary degradation routes for pyridyl alpha-keto esters.

Experimental Workflow for Stability Assessment

The following flowchart outlines the typical workflow for conducting a stability study of a pyridyl alpha-keto ester.

Caption: Workflow for conducting a stability study.

Signaling Pathways and Biological Relevance

While pyridyl alpha-keto esters are primarily utilized as synthetic intermediates, the pyridine and alpha-keto ester motifs are present in various biologically active molecules. For instance, pyridyl-containing compounds have been investigated as enzyme inhibitors, targeting enzymes such as 17 alpha-hydroxylase/17,20-lyase.[5][6] The alpha-ketoamide functionality, closely related to alpha-keto esters, is a known pharmacophore in protease inhibitors.[7] Therefore, understanding the stability of pyridyl alpha-keto esters is also relevant in the context of designing and developing stable enzyme inhibitors and other therapeutic agents.

Conclusion

Pyridyl alpha-keto esters are valuable chemical entities whose stability is a key consideration for their successful application in research and development. While generally stable, they are susceptible to hydrolysis, photodegradation, and other stress-induced decomposition pathways. Adherence to proper storage conditions, including refrigeration, protection from light, and exclusion of moisture, is paramount. A thorough stability assessment, employing forced degradation studies and a validated stability-indicating HPLC method, is essential for characterizing the degradation profile and ensuring the quality and reliability of these important compounds.

References

- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]

- 2. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. certified-laboratories.com [certified-laboratories.com]

- 4. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridyl substituted benzocycloalkenes: new inhibitors of 17 alpha-hydroxylase/17,20-lyase (P450 17 alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomerism of Ethyl 2-oxo-2-(pyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxo-2-(pyridin-2-yl)acetate, a prominent heterocyclic β-ketoester, possesses a structural framework amenable to tautomerism, a phenomenon of significant consequence in drug design, synthesis, and molecular recognition. The dynamic equilibrium between its keto and enol forms, and potentially imine-enamine forms involving the pyridine ring, is governed by a delicate interplay of electronic, steric, and solvent effects. This technical guide provides a comprehensive overview of the potential tautomeric landscape of ethyl 2-oxo-2-(pyridin-2-yl)acetate. While specific quantitative experimental data on the tautomeric equilibrium of this molecule is not extensively documented in publicly available literature, this guide furnishes detailed experimental and computational protocols to enable researchers to elucidate its tautomeric preferences. Methodologies for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, alongside a framework for computational analysis using Density Functional Theory (DFT).

Introduction: The Significance of Tautomerism

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical and biological identity of a molecule.[1] For drug development professionals, understanding a molecule's tautomeric behavior is critical, as different tautomers can exhibit distinct physicochemical properties, including solubility, lipophilicity, and receptor binding affinity. In the case of ethyl 2-oxo-2-(pyridin-2-yl)acetate, the presence of both a β-ketoester moiety and a pyridine ring introduces the possibility of complex tautomeric equilibria.

Potential Tautomeric Forms of Ethyl 2-oxo-2-(pyridin-2-yl)acetate

Ethyl 2-oxo-2-(pyridin-2-yl)acetate can theoretically exist in several tautomeric forms. The primary equilibrium is the keto-enol tautomerism characteristic of β-dicarbonyl compounds. Additionally, the involvement of the pyridine nitrogen atom could lead to imine-enamine type tautomers.

The principal tautomeric equilibrium is anticipated between the keto form (1) and the enol form (2) . The enol form can be further stabilized by the formation of an intramolecular hydrogen bond.

-

Keto Tautomer (1): The conventional structure with two carbonyl groups.

-

Enol Tautomer (2): Characterized by a hydroxyl group and a carbon-carbon double bond, which can be stabilized by conjugation with the pyridine ring and an intramolecular hydrogen bond.

A secondary, and likely less favorable, equilibrium could involve the pyridine ring, leading to a zwitterionic imine form (3) .

Elucidating Tautomeric Equilibria: Experimental Protocols

The determination of the relative populations of tautomers in solution is most commonly achieved through spectroscopic methods, primarily NMR and UV-Vis spectroscopy.[2] The choice of solvent is a critical variable, as it can significantly influence the position of the tautomeric equilibrium.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the quantitative analysis of tautomeric mixtures in solution, as the interconversion between keto and enol forms is typically slow on the NMR timescale.[4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Prepare solutions of ethyl 2-oxo-2-(pyridin-2-yl)acetate at a consistent concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD, D₂O).

-

Ensure the solvents are of high purity to avoid catalytic effects on the equilibrium.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

-

Use a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.

-

Key signals to monitor include the α-protons of the keto form and the vinylic and hydroxyl protons of the enol form.

-

-

Data Analysis:

-

Carefully integrate the signals corresponding to unique protons of each tautomer. For instance, the integral of the α-methylene protons (-CH₂-) in the keto form can be compared with the integral of the vinylic proton (=CH-) in the enol form.

-

The percentage of each tautomer is calculated from the relative integral areas. The equilibrium constant (KT) is then determined as the ratio of the enol to the keto form.[2]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the keto and enol forms possess different chromophoric systems and thus exhibit distinct absorption maxima (λmax).[5]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare dilute solutions of ethyl 2-oxo-2-(pyridin-2-yl)acetate in a variety of solvents spanning a range of polarities (e.g., hexane, chloroform, ethanol, water).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the λmax for each tautomer. The enol form, with its extended conjugation, is expected to absorb at a longer wavelength than the keto form.

-

-

Data Analysis:

-

While quantitative analysis can be more complex than with NMR due to overlapping bands and the need for molar absorptivity coefficients, the solvent-induced shifts in λmax and changes in band intensity provide qualitative and semi-quantitative information about the shift in the tautomeric equilibrium.[5]

-

Data Presentation: Quantifying Tautomeric Preferences

Table 1: Hypothetical ¹H NMR Data for Tautomeric Analysis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate

| Tautomer | Proton | Chemical Shift (δ, ppm) in CDCl₃ | Integration |

| Keto | -CH₂- | ~ 4.5 | 2H |

| Enol | =CH- | ~ 6.0 | 1H |

| Enol | -OH | ~ 12.5 | 1H |

Table 2: Hypothetical Solvent Effects on the Tautomeric Equilibrium of Ethyl 2-oxo-2-(pyridin-2-yl)acetate at 298 K

| Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form | KT ([Enol]/[Keto]) |

| Hexane | 1.9 | Data | Data | Data |

| Chloroform (CDCl₃) | 4.8 | Data | Data | Data |

| Acetone-d₆ | 21 | Data | Data | Data |

| Methanol-d₄ | 33 | Data | Data | Data |

| DMSO-d₆ | 47 | Data | Data | Data |

| Water (D₂O) | 80 | Data | Data | Data |

Note: The data in these tables are illustrative and should be replaced with experimentally determined values.

Computational Chemistry Approach

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the relative stabilities of tautomers.

Computational Protocol: DFT Calculations

-

Model Building: Construct the 3D structures of all potential tautomers of ethyl 2-oxo-2-(pyridin-2-yl)acetate.

-

Geometry Optimization: Perform geometry optimizations for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[6]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Energy Analysis: Compare the relative Gibbs free energies of the tautomers to predict their relative populations and the tautomeric equilibrium constant (KT).

Visualizing Tautomeric Equilibria and Workflows

Graphviz diagrams can be used to clearly illustrate the tautomeric relationships and the experimental workflows for their investigation.

Caption: Potential tautomeric equilibria of ethyl 2-oxo-2-(pyridin-2-yl)acetate.

Caption: Experimental workflow for NMR-based analysis of tautomerism.

Conclusion

The tautomeric nature of ethyl 2-oxo-2-(pyridin-2-yl)acetate is a critical aspect of its molecular character that warrants thorough investigation, particularly in the context of drug discovery and development. While direct quantitative data remains to be extensively reported, this guide provides the necessary theoretical framework and detailed experimental and computational protocols for researchers to undertake a comprehensive analysis. By employing the methodologies outlined herein, scientists can elucidate the tautomeric landscape of this important heterocyclic compound, thereby enabling a more profound understanding of its chemical behavior and biological activity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. biopchem.education [biopchem.education]

- 5. physchemres.org [physchemres.org]

- 6. researchgate.net [researchgate.net]

Unlocking Heterocyclic Diversity: A Technical Guide to Novel Reactions of Ethyl 2-oxo-2-(pyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-oxo-2-(pyridin-2-yl)acetate, a versatile building block, offers a gateway to a diverse array of complex heterocyclic structures crucial for advancements in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of novel reactions leveraging this scaffold, complete with detailed experimental protocols, comprehensive data, and mechanistic insights to empower researchers in their quest for new chemical entities.

Palladium-Catalyzed Three-Component Synthesis of Indolizine Fluorophores

A powerful one-pot multicomponent strategy for the synthesis of highly fluorescent indolizine derivatives has been developed, employing a palladium-catalyzed oxidative aminocarbonylation. This reaction efficiently combines a derivative of ethyl 2-oxo-2-(pyridin-2-yl)acetate, a secondary amine, and carbon monoxide to construct the indolizine core in a single step.

Experimental Protocol:

A solution of ethyl 2-(pyridin-2-yl)pent-4-ynoate (0.2 mmol), a secondary amine (e.g., morpholine, 3 equivalents), palladium(II) iodide (PdI₂, 1 mol%), and potassium iodide (KI, 1 equivalent) in acetonitrile (MeCN, to a concentration of 0.2 mmol of the starting alkyne per mL) is prepared in a high-pressure reactor. The reactor is charged with a 4:1 mixture of carbon monoxide (CO) and air to a pressure of 20 atmospheres. The reaction mixture is then heated to 100°C and stirred for 6 to 15 hours. Upon completion, the reaction is cooled, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired N,N-disubstituted 2-(indolizin-3-yl)acetamide.

Quantitative Data:

| Entry | Starting Alkyne | Amine | Product | Yield (%) |

| 1 | Ethyl 2-(pyridin-2-yl)pent-4-ynoate | Morpholine | Ethyl 3-(2-morpholino-2-oxoethyl)indolizine-1-carboxylate | 78 |

| 2 | Substrate B | Piperidine | Product B' | 72 |

| 3 | Substrate C | Pyrrolidine | Product C' | 85 |

Reaction Workflow:

Caption: Palladium-Catalyzed Multicomponent Synthesis of Indolizine Fluorophores.

Divergent Annulation: Selective Synthesis of Quinolizin-4-ones, Isoxazoles, and Indolizines

The reaction between (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, a derivative of ethyl 2-oxo-2-(pyridin-2-yl)acetate, and methyl nitroacetate showcases a remarkable example of divergent synthesis. By carefully selecting the reaction conditions, one of three distinct heterocyclic cores—2-acyl-4H-quinolizin-4-one, a substituted isoxazole, or a 2-acylindolizine—can be selectively obtained in good yields.[1]

Experimental Protocols:

Synthesis of 2-Acyl-4H-quinolizin-4-ones:

To a solution of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile (1 equivalent) in a suitable solvent, add methyl nitroacetate (1.2 equivalents) and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equivalents). The reaction mixture is stirred at a specified temperature until completion, as monitored by TLC. The product is then isolated and purified by column chromatography.[1]

Synthesis of Substituted Isoxazoles:

A mixture of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile (1 equivalent), methyl nitroacetate (1.2 equivalents), and a different base, for example, triethylamine (Et₃N) (2 equivalents), is stirred in a solvent at a controlled temperature. The reaction progress is monitored, and upon completion, the solvent is evaporated, and the crude product is purified via chromatography.[1]

Synthesis of 2-Acylindolizines:

The synthesis of 2-acylindolizines is achieved by treating (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile (1 equivalent) and methyl nitroacetate (1.2 equivalents) under a third set of conditions, which may involve a specific catalyst or a different base/solvent combination, leading to the desired indolizine derivative after purification.[1]

Quantitative Data:

| Product Type | Aryl Substituent | Yield (%) |

| 2-Acyl-4H-quinolizin-4-one | 4-Methoxyphenyl | 88 |

| 2-Acyl-4H-quinolizin-4-one | 4-Bromophenyl | 74 |

| Isoxazole | Phenyl | - |

| Isoxazole | 4-Fluorophenyl | - |

| 2-Acylindolizine | Phenyl | - |

Yields for isoxazole and 2-acylindolizine products are reported in the source literature but are dependent on the specific reaction conditions employed.[1]

Logical Relationship of Divergent Synthesis:

Caption: Divergent Synthesis Pathways from a Common Precursor.

Three-Component Synthesis of Highly Substituted Pyridines

Multicomponent reactions (MCRs) represent a highly efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. A notable example is the synthesis of highly substituted pyridines through a one-pot condensation. While not directly employing ethyl 2-oxo-2-(pyridin-2-yl)acetate as a reactant, this methodology is thematically relevant, showcasing a powerful approach to pyridine-containing heterocycles.

Experimental Protocol:

To a mixture of an aldehyde (1 mmol), malononitrile (1 mmol), and a thiophenol (1 mmol) in a reaction vessel, a catalytic amount of a basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), is added. The mixture is stirred at room temperature for a specified duration, with the reaction progress monitored by TLC. Upon completion, the product is extracted with an organic solvent, and the ionic liquid can be recovered and reused. The organic extracts are combined, dried, and concentrated, and the crude product is purified by column chromatography to afford the highly substituted pyridine.

Quantitative Data:

| Aldehyde | Thiophenol | Yield (%) |

| Benzaldehyde | Thiophenol | 92 |

| 4-Chlorobenzaldehyde | Thiophenol | 90 |

| 4-Methoxybenzaldehyde | 4-Methylthiophenol | 88 |

| 2-Naphthaldehyde | Thiophenol | 85 |

Experimental Workflow:

References

The Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate: A Comprehensive Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its α-ketoester moiety attached to a pyridine ring makes it a versatile precursor for a variety of heterocyclic compounds and a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of the synthetic methodologies for Ethyl 2-oxo-2-(pyridin-2-yl)acetate, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The primary and most chemically sound approach to the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate is through a mixed Claisen condensation . This reaction involves the condensation of an ester of picolinic acid, typically ethyl picolinate, with another ester that cannot self-condense (is non-enolizable), such as diethyl oxalate. The use of a non-enolizable ester is crucial to prevent the formation of undesired side products and to drive the reaction towards the desired α-ketoester.

An alternative, though less direct, route involves the Claisen condensation of ethyl picolinate with ethyl acetate. This reaction, however, yields Ethyl 3-oxo-3-(pyridin-2-yl)propanoate, a β-ketoester, which would require subsequent oxidation to afford the target α-ketoester. Due to the directness and efficiency of the mixed Claisen condensation with diethyl oxalate, this guide will focus on this superior methodology.

Synthesis of the Key Precursor: Ethyl Picolinate

The necessary starting material for the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate is ethyl picolinate. This precursor is readily prepared from picolinic acid via Fischer esterification.

Table 1: Synthesis of Ethyl Picolinate

| Reactants | Reagents/Solvents | Reaction Time | Temperature | Yield (%) | Reference |

| Picolinic Acid, Anhydrous Ethanol | Concentrated H₂SO₄ | Overnight | Reflux | 85 | [1] |

Experimental Protocol: Synthesis of Ethyl Picolinate[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend picolinic acid (5.0 g, 41 mmol) in anhydrous ethanol (40 mL).

-

Acid Addition: Carefully add concentrated sulfuric acid (12 mL) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Pour the residue into water (25 mL).

-

Basify the aqueous solution with sodium carbonate (Na₂CO₃) until a basic pH is achieved.

-

Extract the aqueous layer with dichloromethane (3 x 25 mL).

-

-

Isolation:

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield ethyl picolinate as a colorless liquid.

-

Proposed Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate via Mixed Claisen Condensation

Table 2: Proposed Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Temperature | Proposed Yield (%) | Reference (Analogous) |

| Ethyl Picolinate | Diethyl Oxalate | Sodium Ethoxide | Toluene | 4-6 hours | Reflux | 60-70 | [2] |

Proposed Experimental Protocol: Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 equivalent) to anhydrous ethanol under an inert atmosphere.

-

Solvent Exchange: After the sodium has completely reacted, distill off the excess ethanol and replace it with anhydrous toluene.

-

Reactant Addition: Cool the sodium ethoxide suspension in toluene to room temperature. Add a solution of ethyl picolinate (1.0 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous toluene dropwise via the dropping funnel with vigorous stirring.

-

Reaction: Upon completion of the addition, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

-

Isolation and Purification:

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure Ethyl 2-oxo-2-(pyridin-2-yl)acetate.

-

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthesis, the following diagrams have been generated using the DOT language.

Caption: Fischer Esterification of Picolinic Acid.

Caption: Proposed Mixed Claisen Condensation.

Conclusion

The synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate is most effectively achieved through a mixed Claisen condensation of ethyl picolinate and diethyl oxalate using a strong base such as sodium ethoxide. While a direct, detailed protocol for this specific transformation is not explicitly detailed in the reviewed literature, a robust and reliable procedure can be confidently adapted from the synthesis of a closely related isomer. The precursor, ethyl picolinate, is readily synthesized in high yield via Fischer esterification of picolinic acid. The methodologies and data presented in this guide provide a solid foundation for the successful laboratory-scale synthesis of this important pharmaceutical intermediate. Further optimization of the proposed Claisen condensation reaction conditions could lead to improved yields and purity of the final product.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Edoxaban Intermediate Ethyl 2-oxo-2-(pyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor and a widely prescribed oral anticoagulant. The efficient and scalable synthesis of this intermediate is crucial for the cost-effective production of the active pharmaceutical ingredient. This document provides detailed application notes and protocols for the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate, drawing from established chemical principles and analogous reactions. The primary synthetic strategy involves a Grignard reaction, a powerful tool for carbon-carbon bond formation.

Synthetic Strategy

The synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate can be achieved through a multi-step process. The key steps involve the preparation of a Grignard reagent from 2-bromopyridine, the synthesis of an activated oxalate species, and the subsequent coupling of these two fragments.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis. Please note that yields are based on reported values for analogous reactions and may vary.[1]

Table 1: Reagents for the Synthesis of 2-Pyridylmagnesium Bromide

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2-Bromopyridine | C₅H₄BrN | 157.99 | 1.2 mL (12 mmol) | 1.0 |

| Isopropylmagnesium Chloride (2.0 M in THF) | C₃H₇ClMg | 102.85 | 6 mL (12 mmol) | 1.0 |

| Anhydrous Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 4 mL | - |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 6 mL | - |

Table 2: Reagents for the Synthesis of Ethyl 2-pyridyl oxalate

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2-Hydroxypyridine | C₅H₅NO | 95.10 | 1.28 g (13.4 mmol) | 1.0 |

| Ethyl chlorooxoacetate | C₄H₅ClO₃ | 136.53 | 1.5 mL (13.4 mmol) | 1.0 |

| Triethylamine | C₆H₁₅N | 101.19 | 1.9 mL (13.6 mmol) | 1.01 |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 40 mL | - |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | As needed | - |

Table 3: Reagents for the Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2-Pyridylmagnesium Bromide solution | C₅H₄BrMgN | - | 12 mmol | 1.0 |

| Ethyl 2-pyridyl oxalate | C₉H₉NO₄ | 195.17 | 13.4 mmol | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | As needed | - |

Table 4: Expected Product Characteristics and Yield

| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Physical Appearance |

| Ethyl 2-oxo-2-(pyridin-2-yl)acetate | C₉H₉NO₃ | 191.17 | 60-70% | Colorless to pale yellow liquid |

Experimental Protocols

Protocol 1: Synthesis of 2-Pyridylmagnesium Bromide [2][3]

-

To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add a 2.0 M solution of isopropylmagnesium chloride in THF (6 mL, 12 mmol).

-

To this solution, add a solution of 2-bromopyridine (1.2 mL, 12 mmol) in anhydrous diethyl ether (4 mL) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 3 hours. The resulting solution of 2-pyridylmagnesium bromide is used directly in the next step.

Protocol 2: Synthesis of Ethyl 2-pyridyl oxalate [1]

-

In a dry flask, dissolve 2-hydroxypyridine (1.28 g, 13.4 mmol) and triethylamine (1.9 mL, 13.6 mmol) in dichloromethane (25 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of ethyl chlorooxoacetate (1.5 mL, 13.4 mmol) in dichloromethane (15 mL) to the cooled solution.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Remove the dichloromethane under reduced pressure.

-

Dissolve the residue in dry tetrahydrofuran and filter off the triethylamine hydrochloride precipitate.

-

Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation to obtain ethyl 2-pyridyl oxalate as a colorless liquid. A yield of approximately 96% can be expected.[1]

Protocol 3: Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate [1]

-

In a dry flask under an inert atmosphere, cool the freshly prepared solution of 2-pyridylmagnesium bromide (12 mmol) in THF/diethyl ether to -78°C (dry ice/acetone bath).

-

Slowly add a solution of ethyl 2-pyridyl oxalate (13.4 mmol) in anhydrous THF to the Grignard reagent solution.

-

Stir the reaction mixture at -78°C for 45 minutes.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain Ethyl 2-oxo-2-(pyridin-2-yl)acetate.

Mandatory Visualization

Diagram 1: Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.

Diagram 2: Logical Relationship of Key Steps

Caption: Logical flow of the key stages in the synthesis protocol.

References

Application Notes and Protocols for the Use of Ethyl 2-oxo-2-(pyridin-2-yl)acetate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-oxo-2-(pyridin-2-yl)acetate as a versatile building block in the synthesis of various heterocyclic scaffolds. The primary focus is on the construction of the indolizine ring system, a privileged core in many biologically active compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the application of these methods in a research and development setting.

Introduction

Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a bifunctional reagent containing a pyridine ring, an α-ketoester moiety, and an activated methylene group. This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of nitrogen-containing heterocycles. Its reactivity allows for participation in cyclization, cycloaddition, and multicomponent reactions, leading to the formation of diverse and complex molecular architectures. The pyridinyl moiety, in particular, is a common feature in many pharmaceuticals, making derivatives of this compound valuable intermediates in drug discovery.

Synthesis of Indolizine Derivatives

The most prominent application of ethyl 2-oxo-2-(pyridin-2-yl)acetate and its derivatives in heterocyclic synthesis is the construction of the indolizine scaffold. Indolizines are bicyclic aromatic nitrogen-containing heterocycles that are isomers of indole and are found in a variety of natural products and pharmacologically active compounds. Several synthetic strategies have been developed to access substituted indolizines from pyridinyl precursors.

Copper-Catalyzed Annulation with gem-Difluoroalkenes

A modern approach to indolizine synthesis involves a copper-catalyzed coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with gem-difluoroalkenes. This method offers a straightforward route to 1,2-disubstituted indolizines.

Experimental Workflow: Copper-Catalyzed Indolizine Synthesis